(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a unique combination of isoquinoline, pyrazole, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and pyrazole intermediates, followed by their condensation with a thiazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Gamma-Valerolactone
Uniqueness
Compared to similar compounds, (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H20N4OS/c1-12-16(13(2)22(3)21-12)10-17-18(24)20-19(25-17)23-9-8-14-6-4-5-7-15(14)11-23/h4-7,10H,8-9,11H2,1-3H3/b17-10- |
InChI Key |
UIYJHUWUZQJRAM-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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